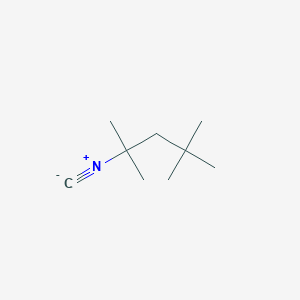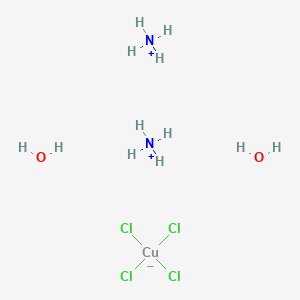
Ammonium tetrachlorocuprate(II) dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium tetrachlorocuprate(II) dihydrate, also known as Ammonium chlorocuprate(II) or Ammonium copper chloride, is a chemical compound with the linear formula (NH4)2CuCl4 · 2H2O . It has a molecular weight of 277.47 .
Synthesis Analysis
Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by dissolving pure copper chloride in water at 100ºC, filtering out insoluble matter, and then adding a theoretical amount of ammonium chloride to the solution . The reaction product is heated until a crystalline film appears, at which point the heat is stopped, the crystals are cooled, filtered, and dried at room temperature to yield the final product .
Molecular Structure Analysis
The molecular structure of Ammonium tetrachlorocuprate(II) dihydrate is represented by the linear formula (NH4)2CuCl4 · 2H2O . The compound consists of two ammonium ions (NH4)+, one copper ion Cu2+, four chloride ions Cl-, and two water molecules .
Chemical Reactions Analysis
Ammonium tetrachlorocuprate(II) dihydrate has been used in the preparation of starch cuprate via microwave-assisted cupration of potato starch .
Physical And Chemical Properties Analysis
Ammonium tetrachlorocuprate(II) dihydrate appears as a blue crystalline solid . It has a melting point of 110°C . The compound is soluble in water, acids, and alcohol, and slightly soluble in ammonia .
科学的研究の応用
Infrared spectroscopic studies have shown that in crystals like ammonium tetrachlorocuprate(II) dihydrate, ammonium ions exhibit non-equivalent orientations, revealing insights into crystal symmetry and ion behavior (Oxton, Knop, & Falk, 1976).
Research on methylammonium tetrachlorocuprate (II) dihydrate crystals, closely related to ammonium tetrachlorocuprate(II) dihydrate, has provided understanding of crystal structure and behavior at low temperatures, including phase transitions and thermal anomalies (Amirthaganesan, Kandhaswamy, & Dhandapani, 2007).
The study of similar compounds, such as ammonium tetrabromocuprate (II) dihydrate, contributes to the broader understanding of thermal and IR spectral characteristics of such compounds (Amirthaganesan, Kandhaswamy, & Srinivasan, 2006).
Investigations into the magnetism of related compounds, like potassium and ammonium salts of dioxalatocuprate(II) dihydrate, have provided insights into weak spin-spin coupling and electron paramagnetic resonance spectra (Jeter & Hatfield, 1972).
The compound has also been utilized in the modification of starch, indicating its potential in food chemistry and material sciences (Staroszczyk, 2011).
Research into organocuprates(II), using models like ammonium tetrachlorocuprate(II), has advanced understanding of the structure and reactivity of these compounds, with implications in chemical reactivity and molecular interactions (Golubeva, Gromov, & Zhidomirov, 2011).
The photolysis of quaternary ammonium tetrachlorocuprates on surfaces like aerosil has been explored, showing similarities in products with matrix isolation at low temperature, contributing to photochemical studies (Gromov, Terekhin, Lobanov, & Golubeva, 2013).
Safety and Hazards
特性
IUPAC Name |
diazanium;tetrachlorocopper(2-);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium tetrachlorocuprate(II) dihydrate | |
CAS RN |
10060-13-6 |
Source


|
| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




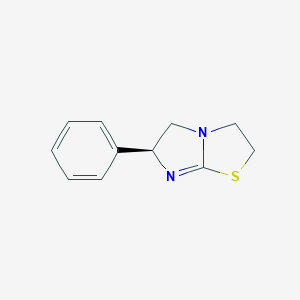
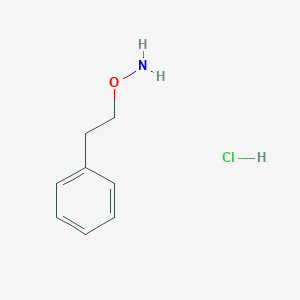

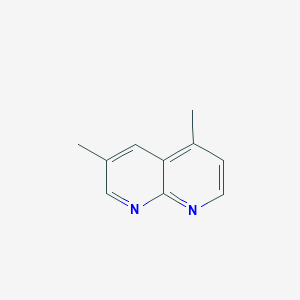
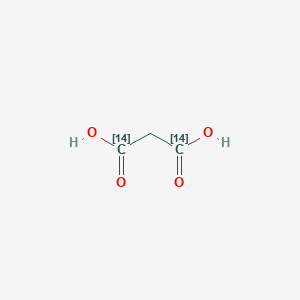
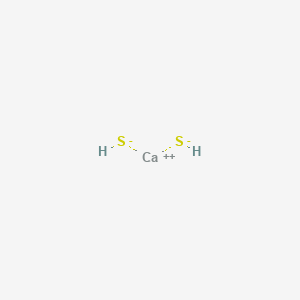



![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
